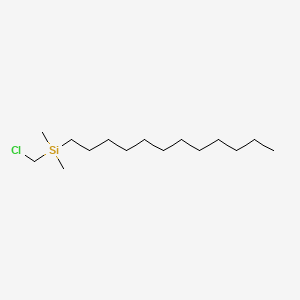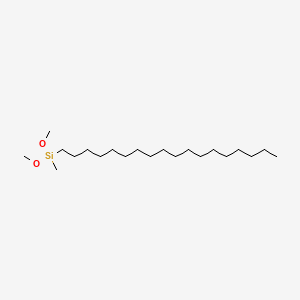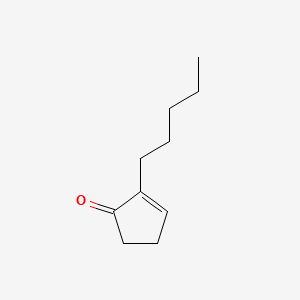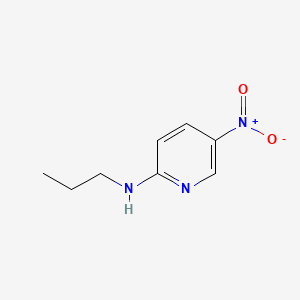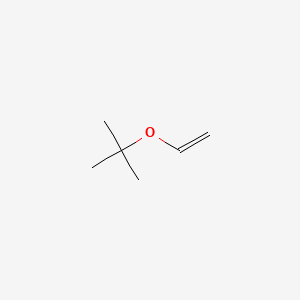
tert-Butylvinylether
Übersicht
Beschreibung
tert-Butyl vinyl ether: is an organic compound with the chemical formula C₆H₁₂O . It is a colorless liquid with a characteristic ether-like odor. This compound is used as a reagent in organic synthesis and as a monomer in polymerization reactions. It is known for its stability and reactivity, making it a valuable intermediate in various chemical processes .
Wissenschaftliche Forschungsanwendungen
tert-Butyl vinyl ether has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with well-defined structures and properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: It is used in catalytic reactions to produce functionalized vinyl monomers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl vinyl ether can be synthesized through several methods. One common method involves the transetherification of octadecyl vinyl ether with tert-butyl alcohol in the presence of a mercuric acetate catalyst . The reaction is typically carried out under mild conditions, and the crude product is purified by washing with a dilute aqueous alkaline solution and drying over potassium hydroxide .
Industrial Production Methods: In industrial settings, tert-Butyl vinyl ether is often produced by the reaction of tert-butyl alcohol with acetylene in the presence of a suitable catalyst. This method is efficient and yields high-purity tert-Butyl vinyl ether .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl vinyl ether undergoes various chemical reactions, including:
Polymerization: It can undergo cationic polymerization to form poly(tert-butyl vinyl ether), which has applications in coatings and adhesives.
Common Reagents and Conditions:
Acidic Cleavage: Hydrogen iodide or hydrogen bromide in aqueous solution.
Polymerization: Initiated by 1-(isobutoxy)ethyl acetate in the presence of ethylaluminum sesquichloride and tetrahydrofuran at low temperatures.
Major Products:
Acidic Cleavage: tert-Butyl alcohol and alkyl halides.
Polymerization: Poly(tert-butyl vinyl ether).
Wirkmechanismus
The mechanism of action of tert-Butyl vinyl ether primarily involves its reactivity as an ether. In acidic conditions, the ether oxygen is protonated, making it a good leaving group. This leads to cleavage of the C-O bond, resulting in the formation of tert-butyl alcohol and an alkyl halide . The reaction can proceed via either an S_N1 or S_N2 mechanism, depending on the structure of the ether and the conditions used .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl methyl ether
- tert-Butyl ethyl ether
- tert-Butyl propyl ether
Comparison: tert-Butyl vinyl ether is unique due to its vinyl group, which allows it to participate in polymerization reactions. In contrast, other tert-butyl ethers like tert-Butyl methyl ether and tert-Butyl ethyl ether do not have this capability and are primarily used as solvents or fuel additives .
Eigenschaften
IUPAC Name |
2-ethenoxy-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5-7-6(2,3)4/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYJSURPYAAOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25655-00-9 | |
| Record name | Propane, 2-(ethenyloxy)-2-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25655-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0061290 | |
| Record name | Propane, 2-(ethenyloxy)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926-02-3 | |
| Record name | 2-(Ethenyloxy)-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2-(ethenyloxy)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 2-(ethenyloxy)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 2-(ethenyloxy)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can tert-butyl vinyl ether undergo polymerization? If so, what types of catalysts are effective?
A1: Yes, tBVE readily undergoes cationic polymerization. Various catalysts have been successfully employed, including Lewis acids like boron trifluoride etherate [], metallocene catalysts in conjunction with methylaluminoxane [], and organoaluminum halides in the presence of added bases [].
Q2: How does the choice of catalyst influence the stereoregularity of poly(tert-butyl vinyl ether) (PtBVE)?
A2: The catalyst system significantly impacts the stereoregularity of PtBVE. For instance, BF3·OEt2 can yield highly isotactic PtBVE [, ], with the isotacticity increasing at lower catalyst concentrations. Metallocene catalysts typically produce PtBVE with lower isotacticity compared to PIBVE [].
Q3: What are the key characteristics of isotactic poly(vinyl alcohol) (PVA) derived from PtBVE?
A3: Isotactic PVA, obtained by the hydrolysis of isotactic PtBVE, exhibits distinct properties compared to syndiotactic or atactic PVA. Notably, it displays a higher melting temperature, distinct viscoelastic behavior [], and potentially different hydrogen bonding patterns [].
Q4: Can tBVE be copolymerized with other monomers? What are the advantages of such copolymers?
A4: Yes, tBVE can be copolymerized with various monomers, including isobutylene [], maleic anhydride, and citraconic anhydride [, , ]. These copolymers can exhibit thermoplastic elastomeric properties [] and undergo interesting thermal rearrangements to form poly(carboxy-lactones) [].
Q5: Does the presence of a tert-butyl group in tBVE affect its polymerization behavior compared to other alkyl vinyl ethers?
A5: Yes, the bulky tert-butyl group influences both the polymerization rate and the stereochemistry of the resulting polymer. Compared to smaller alkyl vinyl ethers, tBVE polymerization can be slower [] and yield polymers with different tacticity [, ].
Q6: How does the tert-butyl group influence the reactivity of tBVE in electrophilic addition reactions?
A6: The tert-butyl group, being electron-donating, increases the electron density of the vinyl group, making tBVE more reactive towards electrophiles compared to unsubstituted vinyl ether [].
Q7: Can you provide an example of a stepwise electrophilic addition reaction involving tBVE?
A7: tBVE reacts with p-TolSCl to form 2-tert-butoxy-2-chloroethyl p-tolyl sulfide. This intermediate can then react with various nucleophiles like silyl enol ethers, allyltrimethylsilane, and vinyl ethers in the presence of SnCl4 to form new C-C bonds [, ].
Q8: How do atmospheric oxidants like OH radicals and ozone react with tBVE?
A8: tBVE reacts with OH radicals and ozone in the atmosphere []. The rate constants for these reactions have been experimentally determined, providing insights into the atmospheric lifetime and fate of tBVE.
Q9: What is unique about the unimolecular dissociation of the tert-butyl vinyl ether radical cation?
A9: Unlike typical ionized alkyl ethers, the tert-butyl vinyl ether radical cation primarily eliminates ethylene during its unimolecular dissociation. This behavior is attributed to the presence of the vinyl group, which enables a cycloaddition-cycloreversion reaction via a [CH2CHOH, (CH3)2CCH2]•+ complex [].
Q10: What is the preferred conformation of tBVE in the gas phase?
A10: Gas electron diffraction and computational studies reveal that tBVE predominantly adopts a slightly nonplanar anti conformation around the C-O-C bond in the gas phase []. The energy barrier for rotation around this bond is relatively low.
Q11: Have there been any computational studies investigating the conformational preferences of tBVE and related vinyl ethers?
A11: Yes, quantum chemical calculations, particularly within the framework of the Quantum Theory of Atoms in Molecules, have been employed to understand the conformational preferences of vinyl alcohol, methyl vinyl ether, and tBVE []. These studies provide insights into the electronic factors and steric effects governing their conformations.
Q12: What are some potential applications of PtBVE and its derivatives?
A12: PtBVE, particularly its isotactic form, can be hydrolyzed to obtain highly isotactic PVA, a material with potential applications in various fields due to its unique properties. Additionally, copolymers of tBVE, such as those with PIB, have shown promise as biocompatible and biodegradable materials, including drug delivery systems [, ].
Q13: How does the incorporation of tBVE units affect the properties of copolymers?
A13: The incorporation of tBVE units can significantly influence copolymer properties. For instance, in copolymers with methacrylates, tBVE units can enhance flexibility and improve adhesion properties [].
Q14: Are there any reported studies on the degradation behavior of PtBVE?
A14: Yes, studies have investigated the radiation-induced degradation of PtBVE []. PtBVE exhibits a higher rate of chain scission compared to other poly(alkyl vinyl ethers) upon gamma irradiation, suggesting its potential sensitivity to specific degradation pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
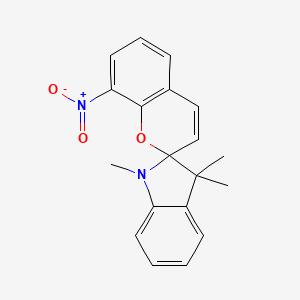
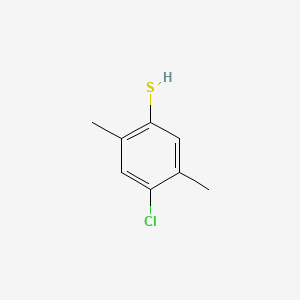
![beta-Alanine, N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester](/img/structure/B1585471.png)
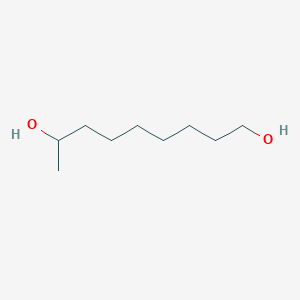
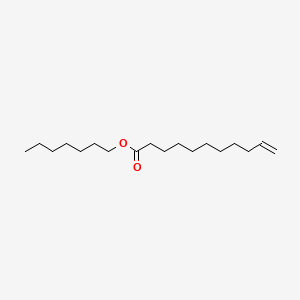
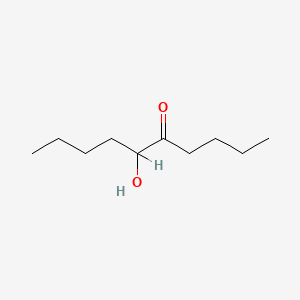
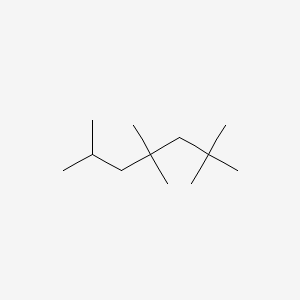
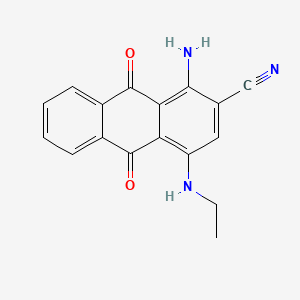
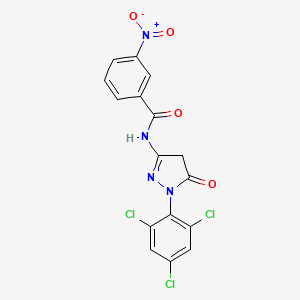
![2-(Chloromethyl)oxirane;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1585482.png)
